3-(3-Oxopiperazin-1-yl)propanenitrile
Description
3-(3-Oxopiperazin-1-yl)propanenitrile is a nitrile-containing compound featuring a piperazine ring substituted with a ketone group at the 3-position. Piperazine derivatives are widely studied in medicinal chemistry due to their versatility in forming hydrogen bonds and their role as bioisosteres for amide bonds . The nitrile group enhances metabolic stability and binding affinity, making such compounds valuable in drug discovery .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(3-oxopiperazin-1-yl)propanenitrile |
InChI |
InChI=1S/C7H11N3O/c8-2-1-4-10-5-3-9-7(11)6-10/h1,3-6H2,(H,9,11) |
InChI Key |
OLCGVVZYDZVQJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)CCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxopiperazin-1-yl)propanenitrile typically involves the reaction of piperazine with a suitable nitrile precursor under controlled conditions. One common method involves the reaction of piperazine with cyanoacetic acid derivatives . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxopiperazin-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-(3-Oxopiperazin-1-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Oxopiperazin-1-yl)propanenitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include nucleophilic addition or substitution reactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(3-Oxopiperazin-1-yl)propanenitrile with similar compounds:
Notes:
- Piperazine vs. Piperidine: The piperazine ring (two nitrogen atoms) increases polarity compared to piperidine (one nitrogen), influencing solubility and receptor interactions .
- Substituent Effects: Aromatic substituents (e.g., 2-methoxyphenyl in ) enhance lipophilicity and may improve blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
